![molecular formula C24H41BrO4 B12607207 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene CAS No. 649739-57-1](/img/structure/B12607207.png)
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a dodecyloxy group and a triethylene glycol chain terminated with a bromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene typically involves multiple steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 2-(2-bromoethoxy)ethanol and 2-(2-(2-bromoethoxy)ethoxy)ethanol. These intermediates are synthesized by reacting bromoethanol with ethylene glycol in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with 4-(dodecyloxy)benzene. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and dodecyloxy groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives, such as azides, thiols, and ethers.
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are the corresponding alcohols.
Hydrolysis: The major products are the corresponding alcohols and phenols.
Scientific Research Applications
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of surfactants and polymers.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the production of specialty chemicals, including emulsifiers and dispersants.
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromoethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation and Reduction: The ethoxy and dodecyloxy groups can undergo oxidation and reduction, altering the compound’s chemical properties and reactivity.
Hydrolysis: The compound can be hydrolyzed to yield alcohols and phenols, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the dodecyloxy group, making it less hydrophobic and less suitable for applications requiring amphiphilic properties.
2-(2-Bromoethoxy)ethanol: This compound is a simpler analog and is used as an intermediate in the synthesis of more complex molecules.
4-(Dodecyloxy)benzene: This compound lacks the triethylene glycol chain, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic groups, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
649739-57-1 |
|---|---|
Molecular Formula |
C24H41BrO4 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-4-dodecoxybenzene |
InChI |
InChI=1S/C24H41BrO4/c1-2-3-4-5-6-7-8-9-10-11-17-28-23-12-14-24(15-13-23)29-22-21-27-20-19-26-18-16-25/h12-15H,2-11,16-22H2,1H3 |
InChI Key |
NXOHCNIABFFVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)

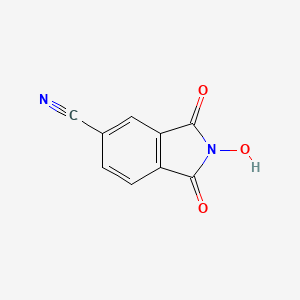
![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)
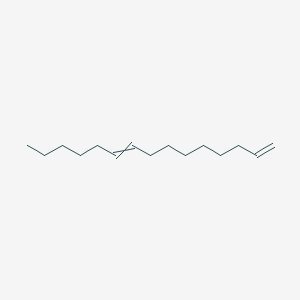
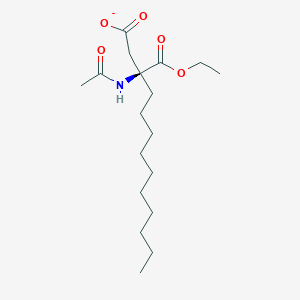
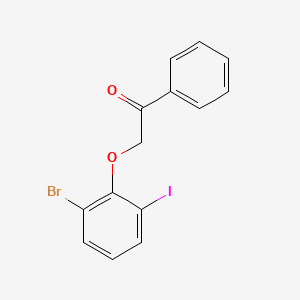
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)

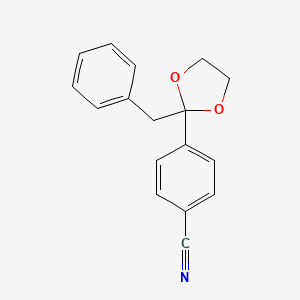
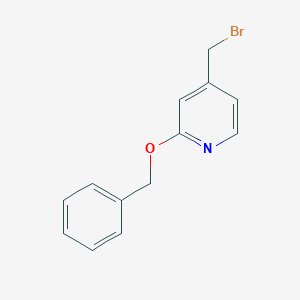
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12607201.png)
![4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607212.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)
